molecular formula C6H19ClN4 B3434730 Triethylenetetramine tetrahydrochloride CAS No. 21121-06-2

Triethylenetetramine tetrahydrochloride

Cat. No.: B3434730
CAS No.: 21121-06-2
M. Wt: 182.69 g/mol
InChI Key: XPVOJYDIBHYVFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of triethylenetetramine tetrahydrochloride typically involves the reaction of triethylenetetramine with hydrochloric acid. One improved process involves reacting protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the dihydrochloride salt with high purity . This method helps control the formation of inorganic impurities and undesired salts significantly .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protected triethylenetetramine and controlled addition of hydrochloric acid are crucial steps in the industrial production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylenetetramine tetrahydrochloride is unique due to its high selectivity for copper (II) ions and its effectiveness in treating Wilson’s disease. Its ability to form stable complexes with copper makes it particularly valuable in medical and industrial applications .

Properties

CAS No.

21121-06-2

Molecular Formula

C6H19ClN4

Molecular Weight

182.69 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C6H18N4.ClH/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H

InChI Key

XPVOJYDIBHYVFL-UHFFFAOYSA-N

SMILES

C(CNCCNCCN)N.Cl

Canonical SMILES

C(CNCCNCCN)N.Cl

Related CAS

4961-40-4

solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.12 g (7.5 mmol) of triethylenetetramine was added to 25 mL of dichloromethane and dissolved with stirring in an ice water bath at 5° C. for 30 minutes. To the solution, a solution of 2.00 g (6.0 mmol) of oleoyl chloride in 20 mL of dichloromethane in a separate reactor was added slowly dropwise while it was allowed to react at 5° C. for 3 hours. Due to hydrogen chloride produced during the reaction, unreacted triethylenetetramine HCl was precipitated. Before the end of the reaction, the upper layer solution was taken and analyzed by thin layer chromatography (TLC) with a mobile phase of ethanol:chloroform (2:1) to determine whether the reaction was completed.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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